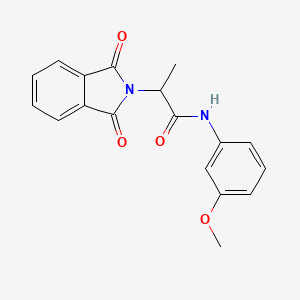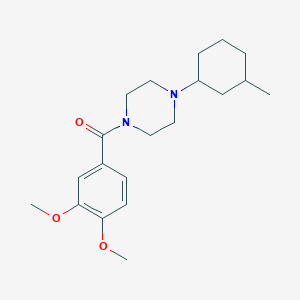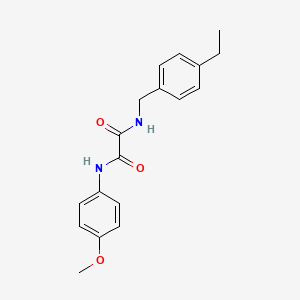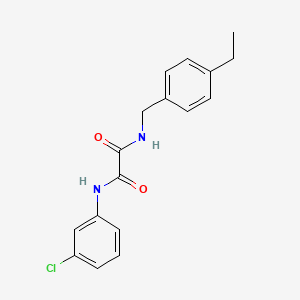![molecular formula C22H27FN2O B5147701 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has been of great interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biological activities.
科学的研究の応用
Compound 1 has been found to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to have potential as a therapeutic agent for cancer treatment.
作用機序
The exact mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been found to bind to the sigma-1 receptor, which may be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been found to affect various biochemical and physiological processes in the body. It has been found to decrease dopamine release in the brain, which may be responsible for its antipsychotic effects. It has also been found to decrease the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to inhibit the growth of cancer cells, which may be responsible for its potential use as a cancer treatment.
実験室実験の利点と制限
One advantage of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 in lab experiments is that it has been extensively studied and its biological activities are well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is that it may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 and to identify any potential off-target effects.
合成法
Compound 1 can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with 3-(4-fluorophenyl)propylamine to form the intermediate product. The intermediate product is then reacted with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. The final product is then purified using column chromatography.
特性
IUPAC Name |
1-benzyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c23-21-10-8-18(9-11-21)7-4-14-24-22(26)20-12-15-25(16-13-20)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHNLVOHDJCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)

![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5147675.png)



![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
![{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]propyl}dimethylamine trifluoroacetate](/img/structure/B5147717.png)